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Compound of Interest

Compound Name: Picrasin B acetate

Cat. No.: B15595510

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, and its acetylated
form, Picrasin B acetate, have garnered significant interest in the scientific community due to
their potential therapeutic properties, including anti-inflammatory and anticancer activities. A
thorough understanding of the chemical structure and purity of these compounds is paramount
for their development as therapeutic agents. This technical guide provides an in-depth analysis
of the spectroscopic data of Picrasin B acetate, focusing on Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to
be a comprehensive resource for researchers, scientists, and drug development professionals
working with this class of compounds.

Chemical Structure and Properties

e Compound Name: Picrasin B acetate

CAS Number: 30315-04-9[1][2][3][4][5]

Molecular Formula: C23H3007[1][2][5]

Molecular Weight: 418.486 g/mol [1]

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
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Spectroscopic Data

A comprehensive analysis of Picrasin B acetate requires the use of multiple spectroscopic
techniques to elucidate its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The following tables summarize the reported 3C NMR data for the parent compound,
Picrasin B. The H NMR data for Picrasin B acetate would be expected to be very similar, with
the addition of a characteristic singlet for the acetyl methyl group around & 2.0 ppm.

Table 1: 13C NMR Spectroscopic Data of Picrasin B
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Carbon No. Chemical Shift (6) ppm
1 82.38 (d)

2 211.60 (s)

3 46.38 (t)

4 46.29 (d)

5 27.02 (d)

6 25.00 (t)

7 80.23 (d)

8 35.34 (s)

9 46.01 (d)

10 47.27 (s)

11 189.90 (s)

12 73.56 (d)

13 81.10 (d)

14 48.70 (1)

15 197.10 (s)

16 68.39 (d)

17 70-75 (d)

18 Data not available
19 Data not available
20 Data not available
21 Data not available
OMe Data not available
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Data obtained from Cui et al., 1988. The original publication should be consulted for complete
assignment details.

Note on *H NMR Data: While a complete, tabulated set of *H NMR chemical shifts and coupling
constants for Picrasin B acetate is not readily available in the public domain, the identification
of the compound can be confirmed by comparing its tH NMR spectrum with a reference
standard.[4] The spectrum is expected to be complex due to the rigid polycyclic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Picrasin B acetate is expected to show characteristic absorption bands for the
following functional groups:

Table 2: Expected Characteristic IR Absorption Bands for Picrasin B Acetate

Functional Group Expected Wavenumber (cm™?)
O-H stretch (from residual alcohol) 3500-3200 (broad)

C-H stretch (alkane) 3000-2850

C=0 stretch (ester) 1750-1735

C=0 stretch (ketone) 1725-1705

C=C stretch (alkene) 1680-1640

C-O stretch (ester, ether) 1300-1000

Note: The IR spectrum of a sample should be identical to that of a reference standard for

positive identification.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Picrasin B Acetate
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lonization Mode [M+H]* (m/z) Key Fragment lons

Data on specific fragmentation
patterns for Picrasin B acetate
is not readily available.

ESI 419.2064 Fragmentation would likely
involve losses of the acetate
group, water, and cleavage of

the quassinoid skeleton.

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental
composition of the molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Picrasin B acetate.

Sample Preparation

 NMR Spectroscopy: Dissolve 5-10 mg of Picrasin B acetate in approximately 0.5 mL of a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de). The choice of solvent will
depend on the solubility of the sample and the desired resolution of the spectrum. Add a
small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

» IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance
(ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr
powder and press into a thin pellet. For ATR, place a small amount of the solid sample
directly on the ATR crystal. If the sample is soluble, a thin film can be cast on a salt plate
(e.g., NaCl or KBr) from a volatile solvent like chloroform.

» Mass Spectrometry: Prepare a dilute solution of Picrasin B acetate (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly
infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

NMR Data Acquisition
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for optimal resolution of the complex proton and carbon spectra.

e 1H NMR: Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. Due to the low natural abundance
of 13C, a larger number of scans and a longer relaxation delay may be necessary. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-
135) should be performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR: To unambiguously assign the complex *H and 13C spectra, a suite of 2D NMR
experiments is highly recommended, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is essential for elucidating the stereochemistry of the molecule.

IR Data Acquisition

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm~1). A
resolution of 4 cm~1 is generally sufficient. Co-add multiple scans to improve the signal-to-
noise ratio.

MS Data Acquisition
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e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for
accurate mass measurements.

« lonization: Electrospray ionization (ESI) is a common soft ionization technique suitable for
this type of molecule.

e Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform
tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data,
which can be used for structural confirmation.

Signaling Pathways and Mechanism of Action

Quassinoids, including Picrasin B, are known to exhibit a range of biological activities, with their
anti-inflammatory and anticancer effects being of particular interest. These effects are often
mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory and Anticancer Signaling Pathways

Research has shown that quassinoids can inhibit the activation of pro-inflammatory and pro-
survival signaling pathways, such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-
Activated Protein Kinase (MAPK) pathways.[6][7][8] The inhibition of these pathways can lead
to a reduction in the expression of inflammatory mediators and an induction of apoptosis in
cancer cells.

The following diagrams illustrate the general workflow for spectroscopic analysis and a
simplified representation of the NF-kB and MAPK signaling pathways, highlighting potential
points of inhibition by quassinoids like Picrasin B acetate.
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Spectroscopic Analysis Workflow
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Inhibition of NF-kB and MAPK Pathways
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Conclusion

The comprehensive spectroscopic analysis of Picrasin B acetate is essential for its quality
control and further development as a potential therapeutic agent. This guide provides a
framework for the acquisition and interpretation of NMR, IR, and MS data. While complete
spectral assignments for Picrasin B acetate are not fully available in the public domain, the
provided data for the parent compound, Picrasin B, along with the outlined experimental
protocols, offer a solid foundation for its characterization. Furthermore, the elucidation of its
inhibitory effects on key signaling pathways such as NF-kB and MAPK provides valuable
insights into its mechanism of action and underscores its therapeutic potential. Further
research is warranted to fully characterize the spectroscopic properties and biological activities
of Picrasin B acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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